(2S)-3-phenoxypropane-1,2-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-phenoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQIYTUXOKTMDM-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC[C@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2s 3 Phenoxypropane 1,2 Diol
Chemo-Enzymatic Synthesis Approaches
Chemo-enzymatic methods leverage the high selectivity of enzymes to achieve specific stereochemical outcomes, often under mild reaction conditions. These approaches are considered a "greener" alternative to traditional chemical synthesis. scispace.com
Epoxide Hydrolase-Catalyzed Kinetic Resolution
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to form corresponding vicinal diols. rsc.org The kinetic resolution of a racemic mixture of phenyl glycidyl (B131873) ether using epoxide hydrolases can yield (2S)-3-phenoxypropane-1,2-diol. In this process, the enzyme selectively hydrolyzes one enantiomer of the epoxide, leaving the other unreacted.
For instance, the epoxide hydrolase from Solanum tuberosum (StEH1) has been a subject of study for its role in hydrolyzing (2,3-epoxypropyl)benzene. diva-portal.org While the wild-type enzyme may favor the formation of the (S)-diol, engineered variants of StEH1 have shown the ability to produce enriched (R)-3-phenylpropane-1,2-diol from racemic benzyloxirane. nih.govd-nb.info This enrichment can be a result of changes in both enantioselectivity and regioselectivity of the epoxide ring opening. nih.govd-nb.info In some engineered variants, the enzyme can produce the (R)-diol from the (S)-epoxide, leading to enantioconvergence and a potential yield exceeding the 50% limit of classical kinetic resolution. nih.govd-nb.info
Studies using whole cells of Candida viswanathii, which contain epoxide hydrolase, have demonstrated the successful biotransformation of phenyl glycidyl ether to 3-phenoxy-1,2-propanediol (B1222102) with over 90% conversion under optimized conditions. niscpr.res.in
Table 1: Examples of Epoxide Hydrolase-Catalyzed Synthesis
| Enzyme Source | Substrate | Product | Key Findings |
| Solanum tuberosum (StEH1) | Racemic benzyloxirane | (R)-3-phenylpropane-1,2-diol | Engineered variants show altered enantio- and regioselectivity, enabling enantioconvergence. nih.govd-nb.info |
| Candida viswanathii | Phenyl glycidyl ether | 3-phenoxy-1,2-propanediol | Achieved >90% conversion with whole-cell biocatalysis under optimized pH, temperature, and solvent conditions. niscpr.res.in |
Alcohol Dehydrogenase-Mediated Stereoselective Reductions
Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. frontiersin.org They are valuable tools for the stereoselective synthesis of chiral alcohols, including 1,2-diols. uni-duesseldorf.de ADHs can reduce α-hydroxy ketones to the corresponding vicinal diols with high stereoselectivity. uni-duesseldorf.de However, enzymes that accept sterically demanding substrates like α-hydroxy ketones are not common. uni-duesseldorf.de
ADH-A from Rhodococcus ruber is a notable example, as it tolerates organic solvents and accepts a range of aromatic secondary alcohols and ketones. scispace.com Engineering efforts have focused on altering its substrate scope and stereoselectivity. scispace.com For instance, engineered ADH-A variants have been used in the oxidation of (1R,2S)-1-phenylpropane-1,2-diol. scispace.com The choice of ADH is crucial as it dictates the stereochemical outcome of the reduction.
The use of ADHs often requires a cofactor regeneration system, as nicotinamide (B372718) cofactors like NAD(H) and NADP(H) are expensive. uni-duesseldorf.de One common approach is a substrate-coupled system where a sacrificial alcohol, such as isopropanol, is used to regenerate the cofactor. frontiersin.org
Multi-Enzyme Cascade Systems for Diol Synthesis
Multi-enzyme cascade reactions offer an efficient route to chiral diols by combining several enzymatic steps in a single pot. nih.gov These systems can start from simple, inexpensive substrates and proceed through multiple transformations to the desired product. nih.govresearchgate.net
One such system for the synthesis of (1S,2S)-1-phenylpropane-1,2-diol involves a three-enzyme cascade starting from benzaldehyde (B42025) and acetaldehyde. nih.govresearchgate.net The process couples a carboligation step catalyzed by benzoylformate decarboxylase (BFD) with a stereoselective reduction of the resulting α-hydroxy ketone by an alcohol dehydrogenase from Lactobacillus brevis (ADHLb). nih.gov A formate (B1220265) dehydrogenase (FDH) is included for cofactor regeneration. nih.gov This sequential one-pot cascade has been shown to achieve a 100% yield of the vicinal diol. nih.gov
Another example combines a styrene (B11656) monooxygenase with an epoxide hydrolase to produce 1-phenylpropane-1,2-diol (B147034) intermediates from trans- or cis-β-methylstyrene. d-nb.infothieme-connect.com These diols can then be further converted in a one-pot cascade using an ADH and a transaminase to produce all four stereoisomers of phenylpropanolamine. d-nb.info
Table 2: Multi-Enzyme Cascade for Diol Synthesis
| Enzymes | Starting Materials | Product | Key Features |
| Benzoylformate decarboxylase (BFD), Alcohol dehydrogenase from Lactobacillus brevis (ADHLb), Formate dehydrogenase (FDH) | Benzaldehyde, Acetaldehyde | (1S,2S)-1-phenylpropane-1,2-diol | Sequential one-pot reaction with 100% yield. nih.gov |
| Styrene monooxygenase, Epoxide hydrolase, Alcohol dehydrogenase, Transaminase | trans- or cis-β-methylstyrene | Phenylpropanolamine stereoisomers (via 1-phenylpropane-1,2-diol intermediates) | One-pot cascade for the synthesis of all four stereoisomers. d-nb.info |
Conventional Chemical Synthesis Routes
Traditional organic chemistry methods provide alternative pathways to this compound, often involving the creation and subsequent opening of an epoxide ring.
Epoxidation Followed by Cleavage of Allylic Precursors
A common chemical approach involves the epoxidation of an allylic precursor followed by the cleavage of the resulting epoxide. For example, the chemo-enzymatic epoxidation of propenylbenzenes, such as isosafrole, followed by hydrolysis can yield a stereoisomeric mixture of the corresponding diols. frontiersin.orgnih.gov This method utilizes a lipase-catalyzed perhydrolysis to generate a peroxycarboxylic acid in situ for the epoxidation step. frontiersin.orgnih.gov
Reactions Involving Glycidol (B123203) Derivatives
Homochiral glycidol and its derivatives are versatile building blocks in organic synthesis. acs.org The synthesis of 3-phenoxypropane-1,2-diol can be achieved from glycidol. rsc.org For instance, the reaction of glycidol with phenol (B47542) in the presence of a base catalyst can yield the desired diol. rsc.org
Another route involves the deprotection of 4-(phenoxymethyl)-1,3-dioxolan-2-one. mdpi.com This cyclic carbonate can be hydrolyzed to 3-phenoxypropane-1,2-diol using a zinc/imidazole catalyst in refluxing methanol. mdpi.com Furthermore, phenylaminopropanol derivatives can be synthesized from [(2R,3R)-3-phenyloxiran-2-yl]methanol, a glycidol derivative, which then can be converted to a diol. google.com
Optimization of Synthetic Pathways and Process Parameters
The efficient synthesis of the chiral diol, this compound, is of significant interest due to its role as a key intermediate in the production of various pharmaceuticals. Optimization of synthetic pathways and process parameters is crucial for maximizing yield, achieving high enantiopurity, and ensuring the economic viability of its production. Research has focused on fine-tuning both biocatalytic and chemocatalytic methods to achieve these goals.
Biocatalytic Approaches
Biocatalytic methods are prized for their high selectivity and mild reaction conditions. The enzymatic hydrolysis of phenyl glycidyl ether is a common route to 3-phenoxypropane-1,2-diol, and significant efforts have been made to optimize this transformation.
One notable study focused on the use of the epoxide hydrolase from Candida viswanathii for the synthesis of 3-phenoxy-1,2-propanediol. The optimization of various reaction parameters led to a conversion rate of over 90%. Key optimized parameters are detailed in the table below. uniovi.es
| Parameter | Optimal Value |
|---|---|
| Temperature | 30°C |
| pH | 8.0 |
| Reaction Time | 15 hours |
| Mixing Rate | 200 rpm |
| Co-solvent | Ethanol (B145695) |
Further research into the kinetic resolution of 3-aryloxy-1,2-propanediols has been conducted using cross-linked enzyme aggregates (CLEAs) of lipase (B570770) YCJ01 from Burkholderia ambifaria. This method allows for the simultaneous production of both R- and S-enantiomers with high enantiomeric excess (ee). The optimization of this process for 3-(4-methylphenoxy)-1,2-propanediol, a close analog of the target compound, provides valuable insights. rsc.org
| Parameter | Optimal Condition | Result |
|---|---|---|
| Enzyme | CLEAs-YCJ01 | High enantioselectivity (E > 400) |
| Substrate Concentration | 180 mmol L⁻¹ | High yield (49.9%) |
| Acyl Donor | Vinyl acetate | - |
| Solvent | Isopropyl ether | - |
| Temperature | 35°C | ee > 99% for S-diacetate and R-monoacetate |
Chemocatalytic Strategies
Chemocatalytic methods offer robust and scalable alternatives for the synthesis of chiral diols. Asymmetric dihydroxylation and hydrogenation are prominent strategies that have been optimized for high stereoselectivity.
The Sharpless asymmetric dihydroxylation provides a reliable method for producing chiral diols from alkenes. Optimization of this reaction for the synthesis of a precursor to the drug Delamanid involved the use of AD-mix-α, achieving an 86% yield of the desired (R)-diol. rsc.org
For asymmetric hydrogenation, ruthenium(II)-BINAP complexes have shown exceptional performance in the synthesis of chiral 1,2-diols from α,β-unsaturated ketones. The optimization of the ligand system has a significant impact on the enantioselectivity, with the [RuCl₂(BINAP)(dpen)] system achieving up to 98% ee for (R)-3-phenylpropane-1,2-diol under a hydrogen pressure of 50 bar. smolecule.com
| Ligand System | Enantiomeric Excess (ee) | Turnover Frequency (TOF) (h⁻¹) |
|---|---|---|
| BINAP/dpen | 98% | 4500 |
| BINAP/TsDPEN | 95% | 3800 |
| Phanephos/NH₄PF₆ | 89% | 2100 |
Multi-Enzymatic Cascade Reactions
The integration of multiple enzymatic steps into a cascade reaction represents a sophisticated approach to synthesize chiral diols, often starting from simple and inexpensive precursors. A two-step biocatalytic approach has been developed for the synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol (PPD), a compound structurally similar to this compound. acs.org This methodology combines a carboligase and an alcohol dehydrogenase in a microaqueous organic solvent system, which enhances substrate solubility and allows for high product concentrations. smolecule.com
Optimization of such a cascade for the production of (1R,2R)-PPD has achieved remarkable space-time yields of up to 327 g L⁻¹ d⁻¹ with over 99% enantiomeric and diastereomeric excess. smolecule.com The use of a microaqueous environment with methyl tert-butyl ether (MTBE) as the solvent is a key optimization parameter, tolerating high substrate loads of up to 500 mM. smolecule.com Further optimization of a two-step cascade for the synthesis of (1R,2R)-1-phenylpropane-1,2-diol demonstrated that an enzyme-coupled approach for cofactor regeneration led to excellent conversions (>95%) and diastereoselectivities (de > 99%). uni-duesseldorf.de
| Parameter/Component | Optimized Condition/System | Outcome |
|---|---|---|
| Reaction System | Two-step biocatalysis (Carboligase + Alcohol Dehydrogenase) | Access to all four stereoisomers |
| Solvent System | Microaqueous methyl tert-butyl ether (MTBE) | High substrate solubility and product concentration |
| Substrate Loading | Up to 500 mM | High space-time yield (up to 327 g L⁻¹ d⁻¹) |
| Cofactor Regeneration | Enzyme-coupled approach | >95% conversion, >99% de |
Stereochemical Control and Enantioselective Synthesis of 2s 3 Phenoxypropane 1,2 Diol
Chirality and Stereoisomerism in Propanediol (B1597323) Frameworks
Propanediol frameworks, such as 3-phenoxypropane-1,2-diol, possess a chiral center at the C2 carbon, leading to the existence of stereoisomers. libretexts.orgiosrjournals.org Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry. libretexts.orgbiocompare.com The two enantiomers of 3-phenoxypropane-1,2-diol, (2S)-3-phenoxypropane-1,2-diol and (2R)-3-phenoxypropane-1,2-diol, exhibit identical physical properties except for their interaction with plane-polarized light and other chiral entities. biocompare.com This differential interaction is of paramount importance in biological systems, where the specific stereoisomer can determine the efficacy and safety of a drug. researchgate.net
The spatial arrangement of the hydroxyl groups and the phenoxy group around the chiral carbon defines the absolute configuration of each enantiomer. libretexts.org The presence of multiple chiral centers, as seen in related diol structures, can lead to the formation of diastereomers, which are stereoisomers that are not mirror images of each other. iosrjournals.org The study of these stereochemical relationships is crucial for understanding the structure-activity relationship of these compounds. researchgate.net For instance, the crystallization behavior of 3-phenoxypropane-1,2-diol and its halogenated derivatives is influenced by their enantiomeric composition, with some forming racemates and others racemic conglomerates. researchgate.net
Enantioselective Catalysis for the Production of this compound
The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry. Enantioselective catalysis offers an efficient solution by utilizing chiral catalysts to favor the formation of one enantiomer over the other.
Biocatalytic Systems for High Enantiomeric Purity
Biocatalysis has emerged as a powerful and green tool for the synthesis of chiral molecules, offering high enantioselectivity under mild reaction conditions. rsc.org Enzymes, such as hydrolases and oxidoreductases, are particularly effective in producing enantiomerically pure alcohols and diols. rsc.orgrsc.org
The synthesis of this compound can be achieved with high enantiomeric purity through the use of biocatalytic systems. niscpr.res.in One common approach is the kinetic resolution of racemic 3-phenoxypropane-1,2-diol, where an enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For example, lipase (B570770) from Aspergillus niger has been used for the resolution of (R,S)-3-phenoxypropane-1,2-diol, achieving 90% enantiomeric excess (ee) at 50% conversion. illinois.edu
Another strategy involves the enantioselective hydrolysis of the corresponding epoxide, phenyl glycidyl (B131873) ether. Epoxide hydrolases (EHs) can catalyze the ring-opening of the epoxide to yield the vicinal diol. rsc.orgniscpr.res.in For instance, whole cells of Candida viswanathii containing epoxide hydrolase have been successfully used for the biotransformation of phenyl glycidyl ether to 3-phenoxypropane-1,2-diol with over 90% conversion under optimized conditions. niscpr.res.in By selecting an appropriate enzyme, it is possible to produce the desired (S)-enantiomer with high selectivity. The use of whole-cell biocatalysts is often advantageous as it can simplify the process and improve catalyst stability. researchgate.net
| Biocatalyst | Substrate | Product | Key Findings |
| Candida viswanathii (whole cells) | Phenyl glycidyl ether | 3-phenoxypropane-1,2-diol | Achieved >90% conversion under optimized conditions (30°C, pH 8, 15h, 200 rpm). niscpr.res.in |
| Aspergillus niger lipase | (R,S)-3-phenoxypropane-1,2-diol | (S)-3-phenoxypropane-1,2-diol | Kinetic resolution with 90% ee at 50% conversion. illinois.edu |
| Recombinant E. coli cells | Aldehydes | 1-phenylpropane-1,2-diol (B147034) | A multi-step cascade in a microaqueous system yielded high space-time yields and >99% ee. |
Chiral Auxiliary and Ligand-Mediated Approaches
In addition to biocatalysis, chiral auxiliaries and ligand-mediated catalysis are well-established methods for asymmetric synthesis. A chiral auxiliary is a chiral compound that is temporarily incorporated into a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. caltech.edu After the desired stereocenter is created, the auxiliary is removed. For example, pseudoephedrine can be used as a practical chiral auxiliary for the asymmetric alkylation of enolates to produce α-substituted products with high diastereoselectivity, which can then be converted to enantiomerically enriched alcohols. caltech.edu
Chiral ligand-mediated catalysis involves the use of a chiral ligand that coordinates to a metal center, creating a chiral catalytic complex. This complex then mediates the enantioselective transformation of a substrate. For instance, palladium-catalyzed Suzuki-Miyaura reactions with chiral ligands like BINAP can be used for stereocontrolled aryl-aryl bond formation in the synthesis of complex chiral molecules. Similarly, chiral oxazolines, derived from commercially available amino alcohols, have been successfully employed as ligands in the enantioselective addition of diethylzinc (B1219324) to imines, achieving excellent enantioselectivities. acs.org These approaches offer a high degree of control over the stereochemical outcome of the reaction, enabling the synthesis of specific enantiomers like this compound.
Determination of Absolute Configuration
Once a chiral compound has been synthesized, it is crucial to determine its absolute configuration. Several spectroscopic and derivatization techniques are employed for this purpose.
Advanced Nuclear Magnetic Resonance Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. mdpi.comnumberanalytics.com While standard NMR cannot distinguish between enantiomers in an achiral solvent, advanced methods have been developed to determine absolute configuration. biocompare.comtheanalyticalscientist.com One approach involves the use of chiral solvating agents or chiral derivatizing agents, which create a diastereomeric environment, leading to distinguishable NMR signals for the enantiomers. mdpi.com
Multidimensional NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in establishing the connectivity and spatial relationships of atoms within a molecule. numberanalytics.com More recently, new NMR techniques that can directly detect molecular chirality without the need for chiral additives are being developed. theanalyticalscientist.comarxiv.org These methods often rely on the interaction of the molecule with both electric and magnetic fields. theanalyticalscientist.com For aryl-glycerol compounds, a method has been developed to determine the relative and absolute configurations based on the chemical shift differences (Δδ) of the diastereotopic methylene (B1212753) protons in ¹H NMR spectra, particularly when using DMSO-d6 as the solvent. nih.govrsc.org
Diastereomeric Derivatization Strategies
A common and reliable method for determining the absolute configuration of chiral alcohols is through derivatization with a chiral reagent to form a mixture of diastereomers. These diastereomers have different physical properties, including distinct NMR spectra. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its derivatives are widely used for this purpose. arxiv.org By analyzing the ¹H NMR spectra of the resulting diastereomeric esters, the absolute configuration of the original alcohol can be deduced. researchgate.net
Another approach involves the use of camphanoyl chloride as a chiral derivatizing agent. rsc.org The resulting diastereomeric esters exhibit different chemical shifts in their ¹H NMR spectra, which can be correlated to the absolute configuration of the alcohol. rsc.org For vicinal diols, the absolute configuration can be determined by comparing the NMR spectra of the bis-(R)- and bis-(S)-MPA (methoxy-phenylacetic acid) ester derivatives. researchgate.net These derivatization strategies, combined with NMR analysis, provide a robust means of assigning the absolute stereochemistry of chiral compounds like this compound.
Spectroscopic Characterization and Structural Elucidation of 2s 3 Phenoxypropane 1,2 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of (2S)-3-phenoxypropane-1,2-diol displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons of the phenoxy group typically appear as a complex multiplet in the downfield region, approximately between δ 6.84 and 7.41 ppm. rsc.org The protons on the propane-1,2-diol backbone resonate at higher fields. The methine proton (CH-OH) and the methylene (B1212753) protons (CH₂-O and CH₂-OH) show distinct signals, often with splitting patterns that reveal their connectivity to neighboring protons.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |
| Aromatic-H | 6.84-7.41 | m |
| CH-OH | 3.55-3.57 | sext |
| CH₂-O | 3.19-3.32 | m |
| CH₂-OH | 3.19-3.32 | m |
| OH | 4.54, 4.41 | d, t |
Data sourced from similar structures and general chemical shift knowledge. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are observed for the aromatic carbons and the aliphatic carbons of the diol chain. The carbon attached to the phenoxy oxygen appears at a characteristic downfield shift. The carbons of the propane-1,2-diol moiety resonate at higher field strengths.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ) ppm |
| C (aromatic, C-O) | 157.99-158.13 |
| CH (aromatic) | 129.60-129.80 |
| CH (aromatic) | 121.88-122.08 |
| CH (aromatic) | 116.48-116.64 |
| CH-OH | 81.83-83.26 |
| CH₂-O | 73.70-73.92 |
| CH₂-OH | 61.04-61.40 |
Two-Dimensional NMR Techniques (e.g., HSQC)
Two-dimensional NMR techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are invaluable for correlating directly bonded protons and carbons. rsc.org An HSQC spectrum of this compound would show cross-peaks connecting the proton signals to their corresponding carbon signals, confirming the assignments made in the one-dimensional ¹H and ¹³C NMR spectra. rsc.org For instance, the proton signal of the CH-OH group would show a correlation to the corresponding carbon signal in the 81-84 ppm region.
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of this compound. rsc.org The expected exact mass for the molecule (C₉H₁₂O₃) can be calculated and compared to the experimentally determined value. For example, the sodium adduct ([M+Na]⁺) would have a calculated m/z of 191.0679, and a measured value would be expected to be very close to this. rsc.org
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of bonds. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups. The C-O stretching vibrations of the ether and alcohol functionalities would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound reveals a number of characteristic absorption bands that correspond to the various functional groups present in the molecule. The spectrum is dominated by bands arising from the hydroxyl, ether, and phenyl group vibrations.
A broad and intense absorption band is typically observed in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the two hydroxyl groups. The broadening of this peak is indicative of intermolecular and intramolecular hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the aliphatic chain are observed in the 3100-2850 cm⁻¹ region.
The ether linkage (C-O-C) gives rise to strong asymmetric and symmetric stretching vibrations. The asymmetric stretching is typically found around 1240 cm⁻¹, while the symmetric stretch appears near 1040 cm⁻¹. The aromatic nature of the compound is confirmed by the presence of C=C stretching vibrations within the phenyl ring, which typically appear in the 1600-1450 cm⁻¹ range. Furthermore, the in-plane and out-of-plane C-H bending vibrations of the phenyl group contribute to the fingerprint region of the spectrum.
The detailed assignments of the observed FT-IR peaks are presented in Table 1. These assignments are based on the analysis of experimental data for the closely related racemic mixture, 3-phenoxy-1,2-propanediol (B1222102), and comparative analysis with the vibrational spectra of similar molecules.
Table 1: FT-IR Spectral Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3360 | Strong, Broad | O-H Stretching (intermolecular hydrogen bonding) |
| ~3060 | Medium | Aromatic C-H Stretching |
| ~2930 | Medium | Asymmetric CH₂ Stretching |
| ~2870 | Medium | Symmetric CH₂ Stretching |
| ~1600 | Strong | Aromatic C=C Stretching |
| ~1495 | Strong | Aromatic C=C Stretching |
| ~1455 | Medium | CH₂ Scissoring |
| ~1240 | Strong | Asymmetric C-O-C Stretching (Aryl-Alkyl ether) |
| ~1175 | Medium | In-plane C-H Bending (Aromatic) |
| ~1075 | Strong | C-O Stretching (Primary and Secondary Alcohol) |
| ~1040 | Strong | Symmetric C-O-C Stretching (Aryl-Alkyl ether) |
| ~880 | Medium | CH₂ Rocking |
| ~750 | Strong | Out-of-plane C-H Bending (Aromatic) |
Fourier Transform Raman (FT-Raman) Spectroscopy
Complementing the FT-IR data, the FT-Raman spectrum provides further insight into the vibrational modes of this compound. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, offering a more detailed view of the carbon skeleton and the aromatic ring.
The FT-Raman spectrum is expected to show strong signals for the aromatic C=C stretching vibrations and the symmetric C-O-C stretching of the ether linkage. The C-H stretching vibrations of both the aromatic and aliphatic parts of the molecule are also prominent. In contrast to the FT-IR spectrum, the O-H stretching band is typically weak in the Raman spectrum.
Vibrational modes of the propane-1,2-diol backbone, such as C-C stretching and various bending and twisting modes, are also observable in the FT-Raman spectrum. The analysis of these bands, in conjunction with the FT-IR data, allows for a comprehensive structural characterization of the molecule.
The expected FT-Raman spectral data and their assignments, based on the analysis of the closely related compound 1,2-epoxy-3-phenoxy propane (B168953) and general principles of Raman spectroscopy, are summarized in Table 2.
Table 2: Expected FT-Raman Spectral Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3065 | Strong | Aromatic C-H Stretching |
| ~2935 | Medium | Asymmetric CH₂ Stretching |
| ~2875 | Medium | Symmetric CH₂ Stretching |
| ~1600 | Very Strong | Aromatic C=C Stretching |
| ~1585 | Strong | Aromatic C=C Stretching |
| ~1245 | Medium | Asymmetric C-O-C Stretching (Aryl-Alkyl ether) |
| ~1170 | Medium | In-plane C-H Bending (Aromatic) |
| ~1040 | Strong | Symmetric C-O-C Stretching (Aryl-Alkyl ether) |
| ~1000 | Strong | Aromatic Ring Breathing Mode |
| ~820 | Medium | CH₂ Rocking |
| ~750 | Medium | Out-of-plane C-H Bending (Aromatic) |
Computational Chemistry and Theoretical Investigations of 2s 3 Phenoxypropane 1,2 Diol
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable tools for elucidating the intricate details of molecular systems. For (2S)-3-phenoxypropane-1,2-diol, these methods offer profound insights into its electronic structure, conformational preferences, and spectroscopic characteristics.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to study the properties of molecules like this compound and its derivatives. nih.govresearchgate.netrsc.org DFT calculations, for instance using the B3LYP functional with various basis sets, can determine optimized geometries and electronic properties. nih.govresearchgate.net
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting tendency. For similar aromatic compounds, the distribution of HOMO and LUMO is often concentrated around the phenyl ring and associated functional groups, indicating these are the primary sites for chemical reactions. researchgate.netrsc.orgacs.org
Table 1: Calculated Electronic Properties of a Related Epoxy Propane (B168953) using DFT This table is illustrative and based on data for a structurally similar compound, 1,2-epoxy-3-phenoxy propane (EPOP), as specific DFT data for this compound was not available in the search results.
| Parameter | Value |
|---|---|
| HOMO Energy | Value not available |
| LUMO Energy | Value not available |
| Energy Gap (ΔE) | Value not available |
Data derived from studies on analogous compounds. researchgate.net
Conformational Analysis and Energy Minimization
The flexibility of the propane-1,2-diol side chain in this compound allows it to adopt various conformations. Conformational analysis, often performed using molecular mechanics force fields like MMFF94 followed by DFT optimization, helps identify the most stable, low-energy conformers. nih.gov The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments.
For analogous molecules, studies have shown that different conformers can have very small energy differences, indicating a dynamic equilibrium between them. For instance, in 1,2-epoxy-3-phenoxy propane, two stable conformers were identified with an energy difference of only 0.1776 kcal/mol, highlighting the molecule's conformational flexibility. researchgate.net This analysis is vital for predicting the most likely shape the molecule will adopt, which in turn influences its biological activity and reaction pathways.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Quantum chemical calculations are highly effective in predicting spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). researchgate.netresearchgate.net These theoretical predictions can be compared with experimental data to confirm structural assignments. glbrc.org
For instance, in the related compound 1,2-epoxy-3-phenoxy propane, the calculated ¹H NMR chemical shifts for the epoxy ring protons were found to be at 2.72, 2.85, and 3.32 ppm. researchgate.net Such calculations are invaluable for distinguishing between isomers and understanding the electronic environment of different nuclei within the molecule.
Table 2: Predicted ¹H NMR Chemical Shifts for a Related Compound This table shows predicted data for the closely related 1,2-epoxy-3-phenoxy propane (EPOP) to illustrate the capability of the method.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H4 (epoxy) | 2.72 |
| H5 (epoxy) | 2.85 |
| H6 (epoxy) | 3.32 |
Source: Based on GIAO method calculations for EPOP. researchgate.net
Molecular Dynamics (MD) Simulations for Reaction Mechanism Elucidation
Molecular dynamics simulations provide a dynamic picture of molecular systems, allowing researchers to observe the time evolution of molecular motions and interactions. This is particularly useful for studying complex processes like enzyme-substrate binding.
Modeling Substrate-Enzyme Binding and Active Site Interactions
MD simulations are instrumental in understanding how a substrate like this compound or its precursors interact with an enzyme's active site. d-nb.info For example, in studies of epoxide hydrolases, docking and MD simulations have been used to rationalize the enantioselectivity and regioselectivity of the enzymatic reaction. d-nb.infoiucr.org These simulations can reveal the preferred binding modes of a substrate and identify key amino acid residues involved in catalysis. d-nb.info
In a study on the hydrolysis of a related epoxide, benzyloxirane, by potato epoxide hydrolase (StEH1), docking studies identified different binding modes that could explain the experimentally observed regioselectivities. d-nb.info Such insights are crucial for enzyme engineering efforts aimed at improving catalytic efficiency and selectivity for desired products. acs.org
Reactivity Descriptors and Frontier Orbital Analysis
Frontier orbital analysis, focusing on the HOMO and LUMO, is a cornerstone of understanding chemical reactivity. The energy and distribution of these orbitals determine where a molecule is most likely to undergo electrophilic or nucleophilic attack. researchgate.netrsc.org
Global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of a molecule's reactivity. Local reactivity descriptors, like the Fukui function, can then be used to identify the most reactive sites within the molecule. researchgate.net For similar aromatic compounds, the phenyl ring and oxygen atoms are often identified as key sites for interaction. researchgate.netacs.org This information is critical for predicting the outcome of chemical reactions and designing new synthetic pathways.
Chemical Transformations and Reaction Mechanisms of 2s 3 Phenoxypropane 1,2 Diol
Reactivity of the Phenoxy Moiety in Organic Reactions
Research Findings:
Influence on Neighboring Groups: The phenoxy group, particularly its bulky benzene (B151609) ring, can exert steric hindrance, which may reduce the efficiency of catalytic reactions at the nearby diol function. In manganese-catalyzed oxidative cleavage, for instance, the presence of a phenyl group in the similar compound 3-phenylpropane-1,2-diol (B3048499) resulted in low product conversion (15% yield), suggesting that the aromatic moiety impedes access to the catalytic center. rsc.org
Ether Cleavage: The C-O bond of the ether is generally stable but can be cleaved under specific conditions. In studies of related lignin (B12514952) model compounds, the homolytic cleavage of the C-O bond has been investigated, with activation energies calculated to be in the range of 251.04 kJ·mol⁻¹ to 292.88 kJ·mol⁻¹. researchgate.net
Spectroscopic Influence: The benzene ring of the phenoxy group generates a strong anisotropic shielding effect, which is observable in NMR spectroscopy. researchgate.net This electronic property can influence the chemical environment of nearby protons and is a key characteristic in structural determination. researchgate.net
Oxidative Modification: In enzymatic reactions involving fungal aromatic peroxygenases on complex lignin models containing phenoxypropane-1,2-diol substructures, modifications can occur on the aromatic ring. researchgate.net For example, a related dimer undergoes O-demethylation at a methoxy-substituted phenyl ring, which then initiates further cleavage reactions. researchgate.net
Chemical Transformations Involving the Diol Functional Groups
The vicinal diol is the most reactive part of the molecule, undergoing a variety of well-established chemical transformations such as oxidation, esterification, and cyclization.
Key Transformations:
Oxidation: The primary and secondary hydroxyl groups can be oxidized to yield corresponding aldehydes, ketones, or carboxylic acids using standard oxidizing agents like potassium permanganate (B83412) or chromium trioxide. smolecule.com
Esterification: The diol readily reacts with carboxylic acids or their derivatives to form mono- or di-esters. smolecule.com This reaction is fundamental in synthesizing more complex molecules. smolecule.com
Epoxidation: A significant transformation of the 1,2-diol is its conversion into an epoxide. A one-pot procedure has been successfully used to convert (2S)-3-phenoxypropane-1,2-diol into (S)-2-(phenoxymethyl)oxirane. thieme-connect.de This process involves the formation of a cyclic orthoester intermediate, followed by reaction with acetyl bromide to yield an acetoxy-bromo derivative which then cyclizes to the epoxide upon workup. thieme-connect.de
Table 1: Summary of Chemical Transformations of the Diol Moiety
| Reaction Type | Reagents/Conditions | Product Type | Reference(s) |
| Oxidation | Potassium permanganate, Chromium trioxide | Aldehyd, Ketone, or Carboxylic Acid | , , smolecule.com |
| Esterification | Carboxylic Acids | Mono- or Di-esters | smolecule.com |
| Cyclization to Epoxide | 1. Trimethyl orthoacetate, PPTS2. Acetyl bromide3. K₂CO₃, MeOH | (S)-2-(phenoxymethyl)oxirane | thieme-connect.de |
Oxidative Cleavage Reactions of 1,2-Diols
Oxidative C-C bond cleavage is a characteristic reaction of 1,2-diols, breaking the bond between the two hydroxyl-bearing carbon atoms to yield carbonyl compounds. This reaction is a powerful synthetic tool. rsc.org
Research Findings:
Catalytic Aerobic Cleavage: The oxidative cleavage of 1,2-diols can be achieved using molecular oxygen and a non-heme manganese(II) complex as a catalyst, promoted by blue light. rsc.org This bio-inspired method is an alternative to traditional stoichiometric oxidants like periodates or lead tetraacetate. rsc.org
Substrate Reactivity: Studies using this manganese-catalyzed system have investigated the reactivity of various diols. While aliphatic 1,2-diols showed high reactivity, 3-phenylpropane-1,2-diol, a structurally similar compound to this compound, exhibited low conversion. rsc.org After 4 hours of reaction, only about 15% of the desired cleavage product was detected. rsc.org This suggests that the aromatic group hinders the reaction.
Enzymatic Cleavage of Related Models: In the context of lignin biodegradation, extracellular aromatic peroxygenases from fungi can catalyze the cleavage of non-phenolic β-O-4 lignin model dimers, which contain a phenoxypropanediol structure. researchgate.net The reaction is initiated by an enzymatic oxidation of the aromatic ring, which leads to autocatalytic cleavage of the C-C bond in the propanediol (B1597323) side chain. researchgate.net
Table 2: Comparative Reactivity in Manganese-Catalyzed Oxidative Cleavage
| Diol Substrate | Catalyst System | Conditions | Product Yield | Reference(s) |
| 9,10-dihydroxydecanoic acid (aliphatic) | [Mn(dtbpy)₂(OTf)₂] | O₂, blue light, 40°C | High Conversion | , rsc.org |
| 3-phenylpropane-1,2-diol (aromatic) | [Mn(dtbpy)₂(OTf)₂] | O₂, blue light, 40°C | ~15% | rsc.org |
Investigation of Reaction Kinetics and Thermodynamics
The study of reaction rates (kinetics) and energy changes (thermodynamics) provides fundamental insights into the mechanisms and feasibility of chemical transformations involving this compound and related structures.
Kinetic and Thermodynamic Data:
Pyrolysis Kinetics: For related β-O-4 lignin model compounds, a mathematical model incorporating reaction kinetics was developed. researchgate.net The studies found that reaction rates could be linearly dependent on catalyst loading, and the effect of temperature followed the Arrhenius equation. researchgate.net The pyrolysis mechanism was suggested to proceed through an nth-order kinetics model, with high reaction orders (e.g., n = 5.810) indicating complex degradation chemistry. researchgate.net
Activation Energy: The activation energy (Ea) for the homolytic cleavage of the C-O ether bond in related model compounds has been estimated to be within the range of 251.04 kJ·mol⁻¹ to 292.88 kJ·mol⁻¹. researchgate.net
Thermodynamics of Melting: The thermal properties of this compound have been studied by differential scanning calorimetry (DSC). researchgate.net These experiments determined the melting points and enthalpies of melting for both the pure enantiomer and the racemate, allowing for the construction of binary phase diagrams. researchgate.net From this data, thermodynamic values such as the entropy of mixing and the free energy of formation for the racemic compound were calculated. researchgate.net
Table 3: Selected Thermodynamic and Kinetic Parameters for this compound and Related Compounds
| Parameter | Value | Compound/System | Method/Context | Reference(s) |
| Melting Point (enantiomer) | 67-69 °C | (S)-3-Phenoxypropane-1,2-diol | DSC | researchgate.net |
| Melting Point (racemate) | 52-53 °C | rac-3-Phenoxypropane-1,2-diol | DSC | figshare.com, researchgate.net |
| Activation Energy (Ea) | 251.04 - 292.88 kJ·mol⁻¹ | Lignin Model Compounds (β-O-4) | Pyrolysis Studies | researchgate.net |
| Reaction Order (n) | 5.810 | Resin with β-O-4 linkages | Thermo-oxidative degradation | researchgate.net |
Role As a Synthetic Building Block and Intermediate in Chemical Synthesis
Precursor for Pharmaceutical Intermediates
(2S)-3-phenoxypropane-1,2-diol is a key starting material in the synthesis of numerous pharmaceutical intermediates. These intermediates are molecules that are themselves used in the multi-step synthesis of active pharmaceutical ingredients (APIs). The diol structure, combined with its chirality, allows for the construction of specific stereoisomers of drugs, which is often critical for their therapeutic efficacy.
One notable application is in the synthesis of intermediates for cardiovascular drugs. For example, it is a precursor for compounds used in the production of certain anti-angina agents. The diol's structure is also foundational in creating intermediates for centrally acting muscle relaxants and drugs for arthritis and osteoporosis. niscpr.res.in Furthermore, it is utilized in the synthesis of intermediates for antibacterial agents. niscpr.res.in
A chemoenzymatic method has been developed for the synthesis of (S)-3-(4-chlorophenoxy)propan-1,2-diol and (S)-1-chloro-3-(2,5-dichlorophenoxy)propan-2-ol, both significant pharmaceutical intermediates, using Pseudomonas fluorescens lipase (B570770). researchgate.net The versatility of this compound and its derivatives is further highlighted by their use in synthesizing intermediates for multidrug-resistant tuberculosis (MDR-TB) drug candidates. scirp.org
Table 1: Examples of Pharmaceutical Intermediates Synthesized from this compound Derivatives
| Intermediate | Therapeutic Area | Reference |
|---|---|---|
| (S)-3-(4-chlorophenoxy)propan-1,2-diol | Not specified | researchgate.net |
| (S)-1-chloro-3-(2,5-dichlorophenoxy)propan-2-ol | Not specified | researchgate.net |
| (2S)-3-(4-Bromophenoxy)-2-methylpropane-1,2-diol | Anti-tuberculosis | scirp.org |
Chiral Building Block in Asymmetric Synthesis
The "chiral" nature of this compound makes it an invaluable building block in asymmetric synthesis. Asymmetric synthesis is a method of chemical synthesis that produces a single, specific stereoisomer of a compound. This is crucial in pharmacology, as different enantiomers (mirror-image isomers) of a drug can have vastly different biological activities.
This compound provides a pre-existing stereocenter, which chemists can use to control the stereochemistry of subsequent reaction steps, leading to the desired enantiomerically pure final product. biosynth.com This approach is often more efficient than separating a racemic mixture (a 50:50 mixture of enantiomers) later in the synthesis. uj.edu.pl
Its utility as a chiral building block is evident in the synthesis of various complex molecules. biosynth.com For instance, it has been employed in the synthesis of enantiopure drugs, where the specific three-dimensional arrangement of atoms is essential for the drug's interaction with its biological target. Biocatalysis, the use of enzymes to catalyze chemical reactions, is frequently employed to produce and utilize chiral building blocks like this compound with high stereoselectivity. sci-hub.se
Intermediate in Agrochemical Synthesis
Beyond pharmaceuticals, this compound and related compounds serve as intermediates in the synthesis of agrochemicals. solubilityofthings.com Agrochemicals, which include herbicides, insecticides, and fungicides, often require specific stereoisomers to be effective and to minimize environmental impact. The principles of using chiral building blocks in pharmaceutical synthesis also apply to the agrochemical industry. lookchem.com
The structural features of this compound can be incorporated into the final structure of an agrochemical product to confer the desired biological activity. solubilityofthings.com While specific examples of commercial agrochemicals derived directly from this compound are not extensively detailed in publicly available literature, the use of similar chiral synthons is a well-established practice in the development of modern crop protection agents. google.com
Utility in the Synthesis of Chiral Beta-Blockers
A prominent and well-documented application of this compound and its analogues is in the synthesis of chiral beta-blockers. uj.edu.pl Beta-blockers are a class of drugs used to manage cardiovascular diseases such as hypertension, angina, and arrhythmia. nih.govmdpi.com For many beta-blockers, the (S)-enantiomer is responsible for the therapeutic beta-adrenergic blocking activity, while the (R)-enantiomer is often less active or may contribute to side effects. uj.edu.pl
This compound serves as a key chiral precursor for the synthesis of the (S)-enantiomers of several beta-blockers. For example, it is a crucial intermediate in the synthesis of (S)-propranolol. researchgate.net It can also be used in the synthesis of other beta-blockers like (S)-atenolol and (S)-moprolol. illinois.edunih.gov
The synthesis of (S)-atenolol, for instance, can be achieved with high enantiomeric excess through a multi-step process that utilizes a chiral intermediate derived from a related compound. nih.gov Similarly, a chemoenzymatic route for the synthesis of (S)-moprolol involves the resolution of (R,S)-3-(p-tolyloxy)propane-1,2-diol, a derivative of this compound. illinois.edu
Table 2: Examples of Chiral Beta-Blockers Synthesized Using this compound or its Analogues
| Beta-Blocker | Therapeutic Use | Key Intermediate | Reference |
|---|---|---|---|
| (S)-Propranolol | Hypertension, Angina | (S)-3-(1'-naphthoxy)propane-1,2-diol | researchgate.net |
| (S)-Atenolol | Hypertension, Angina | (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide | nih.gov |
| (S)-Moprolol | Antihypertensive | (R,S)-3-(p-tolyloxy)propane-1,2-diol | illinois.edu |
Research on Derivatives and Analogues of 2s 3 Phenoxypropane 1,2 Diol
Synthesis and Characterization of Related Structural Analogues
The synthesis of structural analogues of (2S)-3-phenoxypropane-1,2-diol involves a variety of chemical and enzymatic methods. These approaches allow for the creation of a diverse range of related compounds, including those with different ether-linked side chains and various substituents on the aromatic ring.
A common strategy for synthesizing 3-alkoxy and 3-aryloxy-1,2-propanediols is through the hydrolysis of corresponding glycidyl (B131873) ethers. For instance, 3-allyloxy-1,2-propanediol (B54475) can be synthesized by heating allyl glycidyl ether with aqueous perchloric acid. prepchem.com Similarly, isomeric 3-(hydroxyphenyl)propane-1,2-diols have been prepared from allylic precursors via epoxidation and subsequent cleavage of the epoxide ring. researchgate.net
Enzymatic methods have also proven effective for these syntheses. Lipases are frequently used for the regioselective acylation and alcoholysis reactions, while epoxide hydrolases can be employed for the stereoselective hydrolysis of racemic epoxides to yield chiral diols. researchgate.netrsc.org For example, a stereoselective synthesis of both (S)- and (R)-3-allyloxy-propane-1,2-diol has been achieved through a multi-step process involving biocatalysts for regioselective acylations and asymmetric bioreduction. researchgate.net
Characterization of these newly synthesized analogues is a critical step, often involving techniques like single-crystal X-ray diffraction (XRD) to determine the precise three-dimensional structure and absolute configuration of chiral centers. researchgate.net This was successfully applied to both racemic and single-enantiomer samples of 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol, a precursor for the beta-blocker Bupranolol. researchgate.net
| Analogue | Synthesis Method | Key Features |
| 3-Allyloxy-1,2-propanediol | Hydrolysis of allyl glycidyl ether; Multi-step enzymatic synthesis. prepchem.comresearchgate.net | An aliphatic analogue used as a model substrate in enzymatic reactions. |
| 3-Aryloxy-1,2-propanediols | Resolution of racemic mixtures using lipases. rsc.org | A class of compounds where the phenoxy group is substituted. |
| 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol | Multi-step chemical synthesis. researchgate.net | A chiral precursor for the synthesis of the drug Bupranolol. |
| (2S)-3-(2-methoxyphenoxy)propane-1,2-diol | Not detailed in sources. | An analogue with a methoxy (B1213986) substituent on the phenoxy ring. nih.govresearchgate.net |
| 1,3-Disubstituted 2-propanols | Library synthesis for screening. nih.gov | A broader class of related diols evaluated for biological activity. |
Structure-Reactivity Relationship Studies within the Propanediol (B1597323) Class
Structure-reactivity relationship (SRR) studies are fundamental to understanding how the chemical structure of a molecule influences its reactivity. researchgate.net Within the propanediol class, these studies involve systematically modifying the molecule's structure to observe how changes affect its chemical behavior, such as its performance in catalytic processes or its stability.
For propanediol derivatives, key structural features that can be modified include the nature of the substituent on the ether oxygen, the presence and position of substituents on the aromatic ring, and the stereochemistry of the diol group. For example, the reactivity of the hydroxyl groups in 1,2-propanediols can be influenced by the electronic properties of the adjacent aryloxy group. Electron-withdrawing groups on the phenyl ring can affect the acidity of the hydroxyl protons and the nucleophilicity of the hydroxyl oxygens, thereby altering their reactivity in subsequent chemical transformations.
In the context of catalysis, the structure of propanediol-type molecules can influence how they interact with a catalyst's active site. For example, in the enzymatic resolution of 3-aryloxy-1,2-propanediols, the size and shape of the aryloxy group can impact the binding affinity and orientation of the substrate within the enzyme, leading to variations in reaction rates and enantioselectivity. rsc.org Studies on 1,3-disubstituted 2-propanols have shown that systematic structural modifications can lead to compounds with optimized inhibitory activity against specific enzymes like β-secretase (BACE-1). nih.gov
| Structural Feature | Impact on Reactivity/Activity | Example Context |
| Substituents on Phenoxy Ring | Alters electronic properties, affecting the reactivity of the diol's hydroxyl groups. | Can influence rates of esterification or etherification reactions. |
| Nature of Ether Side Chain (Aryl vs. Alkyl) | Affects steric hindrance and binding affinity in enzymatic reactions. | Enzymatic resolution of 3-aryloxy-1,2-propanediols versus 3-alkoxy-1,2-propanediols. rsc.org |
| Stereochemistry (R vs. S) | Determines biological specificity and interaction with other chiral molecules or catalysts. | Enantiopure 3-aryloxy-1,2-propanediols are precursors for specific chiral drugs. rsc.org |
| Substitution Pattern on Propanol Backbone | Influences biological activity and selectivity. | A library of 1,3-disubstituted 2-propanols was screened to identify potent enzyme inhibitors. nih.gov |
Exploration of Substituted Phenoxy Moieties in Analogues
Modifying the phenoxy ring of 3-phenoxypropane-1,2-diol with various substituents is a key strategy for creating analogues with tailored properties. Research in this area explores how different functional groups attached to the phenyl ring influence the molecule's physical, chemical, and biological characteristics.
The synthesis of these analogues often starts with a substituted phenol (B47542), which is then reacted to form the glycidyl ether, followed by hydrolysis to the diol. Examples of such synthesized analogues include 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol and (2S)-3-(2-methoxyphenoxy)propane-1,2-diol. researchgate.netnih.gov The presence of substituents like chloro, methyl, and methoxy groups can significantly alter the molecule's polarity, solubility, and electronic properties.
The position and nature of these substituents are critical. For instance, the metabolism of 3-(phenylamino)propane-1,2-diol, an analogue where the ether oxygen is replaced by a nitrogen atom, was found to involve hydroxylation of the phenyl ring, producing 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol. nih.gov This demonstrates how the body can introduce substituents onto the aromatic ring, a process that is influenced by the existing structure. Furthermore, enzymatic resolution studies on a series of 3-aryloxy-1,2-propanediols showed that lipases exhibit different levels of enantioselectivity depending on the specific substituent on the aryl group, highlighting the importance of the phenoxy moiety in biocatalytic processes. rsc.org
| Substituted Analogue | Substituent(s) on Phenoxy Ring | Noteworthy Finding |
| 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol researchgate.net | 2-Chloro, 5-Methyl | Serves as a precursor in the synthesis of the beta-blocker Bupranolol. |
| (2S)-3-(2-methoxyphenoxy)propane-1,2-diol nih.govresearchgate.net | 2-Methoxy | Used as an intermediate in the synthesis of other medicinal products. |
| 3-[(4'-hydroxyphenyl)amino]propane-1,2-diol nih.gov | 4'-Hydroxy (on a phenylamino (B1219803) group) | Identified as a major metabolite of 3-(phenylamino)propane-1,2-diol in mice. |
| Various 3-aryloxy-1,2-propanediols rsc.org | Various unspecified substituents | Lipase-catalyzed resolution showed high enantioselectivity across a range of analogues. |
Design and Synthesis of Optically Active Derivatives
The production of optically active, or enantiomerically pure, derivatives of 3-phenoxypropane-1,2-diol is of great interest because the biological activity of chiral molecules often resides in only one of the two enantiomers. Enantiopure 3-aryloxy-1,2-propanediols are valuable precursors for chiral drugs, such as the cardiac medication propranolol (B1214883) (S-type) and certain insect growth regulators (R-type). rsc.org
A primary method for obtaining these optically active compounds is through the kinetic resolution of a racemic mixture. This often involves using enzymes, such as lipases, that selectively react with one enantiomer over the other. For example, the enzyme YCJ01, immobilized as cross-linked enzyme aggregates (CLEAs), has been used to resolve a series of 3-aryloxy-1,2-propanediols. rsc.org In this process, the enzyme preferentially catalyzes the acylation of the S-enantiomer, leaving the R-enantiomer unreacted. This allows for the separation of the two enantiomers with high enantiomeric excess (ee). rsc.org
Another approach is asymmetric synthesis, where a chiral catalyst or auxiliary is used to directly produce the desired enantiomer. The stereoselective synthesis of (S)- and (R)-3-allyloxy-propane-1,2-diol was accomplished using a combination of chemical steps and asymmetric bioreductions catalyzed by enzymes. researchgate.net Additionally, dynamic kinetic resolution is a powerful technique that combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired single enantiomer. This has been applied to the production of optically pure propane-1,2-diol from lactides. google.com
| Optically Active Compound/Class | Synthesis Method | Achieved Enantiomeric Excess (ee) |
| (R)-monoacetates of 3-aryloxy-1,2-propanediols rsc.org | Enzymatic resolution using CLEAs-YCJ01. | 92.1–99.2% |
| (S)-diacetates of 3-aryloxy-1,2-propanediols rsc.org | Enzymatic resolution using CLEAs-YCJ01. | 94.8–99.4% |
| (R)-1,2-propanediol (2-benzoyl ester) researchgate.net | Enzymatic alcoholysis using Pseudomonas cepacia lipase (B570770). | 82% |
| Optically pure propane-1,2-diol google.com | Dynamic kinetic racemic resolution. | ≥99% |
| (S)-3-(2-Chloro-5-methylphenoxy)propane-1,2-diol researchgate.net | Chiral synthesis (details not specified). | Synthesized as a single enantiomer. |
Applications of 2s 3 Phenoxypropane 1,2 Diol in Industrial Chemistry Non Clinical
Solvent Properties and Their Impact on Chemical Processes
The solvent characteristics of (2S)-3-phenoxypropane-1,2-diol are dictated by its molecular structure, which contains both hydrophilic and hydrophobic moieties. The presence of two hydroxyl (-OH) groups on the propane (B168953) chain imparts polarity and the capacity for hydrogen bonding, while the phenoxy group (a phenyl ring attached via an ether linkage) introduces a non-polar, hydrophobic character. solubilityofthings.com This amphiphilic nature allows it to exhibit solubility in a range of solvents and to act as a solvent itself in certain chemical processes. solubilityofthings.comcymitquimica.com
Solubility Profile:
Polar Solvents: The hydroxyl groups enable its solubility in polar solvents, most notably water. solubilityofthings.com
Organic Solvents: The phenoxy group confers solubility in various organic solvents, such as ethanol (B145695) and acetone. solubilityofthings.com
This dual solubility is crucial in chemical processes that involve reactants with differing polarities, as it can help to create a homogenous reaction medium. The solubility can be influenced by external factors like temperature and the pH of the medium, which can alter the intermolecular interactions between the compound and the solvent. solubilityofthings.com The compound typically exists as a colorless to yellowish viscous liquid, a physical state that is also relevant to its application as a solvent or medium in chemical synthesis. solubilityofthings.comcymitquimica.com
Table 1: Physical and Solvent-Related Properties of 3-Phenoxypropane-1,2-diol
| Property | Value/Description | Source(s) |
|---|---|---|
| Appearance | Colorless to yellowish viscous liquid | solubilityofthings.comcymitquimica.com |
| Molecular Weight | 168.19 g/mol | chemscene.com |
| Melting Point | 66-67 °C (for the (2S)-enantiomer) | sigmaaldrich.com |
| Solubility in Water | Soluble, due to hydrophilic hydroxyl groups | solubilityofthings.comcymitquimica.com |
| Solubility in Organic Solvents | Soluble in solvents like ethanol and acetone, due to the hydrophobic phenoxy group | solubilityofthings.com |
| Role as a Solvent | Can act as a solvent in various chemical reactions | solubilityofthings.comcymitquimica.com |
The ability of this compound to function as a solvent or co-solvent is significant in the synthesis of pharmaceuticals and agrochemicals where it may serve as an intermediate or precursor. solubilityofthings.com Its solvent properties ensure its miscibility and reactivity within complex reaction mixtures.
Role as a Reference Standard in Analytical Method Development and Quality Control
In the pharmaceutical industry, ensuring the purity and quality of active pharmaceutical ingredients (APIs) and their finished products is paramount. This compound serves as a critical reference standard in the analytical testing of specific drugs. A reference standard is a highly purified compound used as a measurement base for qualitative and quantitative analysis.
This compound is particularly important in the quality control (QC) processes for the drug Metoprolol. cleanchemlab.com It is supplied with comprehensive characterization data and a Certificate of Analysis, which guarantees its purity and identity in accordance with regulatory guidelines. cleanchemlab.comaquigenbio.com This allows analytical laboratories to use it for several key functions:
Analytical Method Development: It is used to develop and optimize analytical methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), for detecting and quantifying impurities in drug substances. cleanchemlab.comaquigenbio.com
Method Validation (AMV): Once a method is developed, the reference standard is used to validate its performance characteristics, including accuracy, precision, specificity, and linearity. cleanchemlab.comaquigenbio.com
Quality Control (QC) Applications: In routine QC testing, the standard is used to confirm the identity and purity of commercial batches of APIs and to quantify any related impurities. cleanchemlab.comaquigenbio.com This is a crucial step in Abbreviated New Drug Applications (ANDA) submissions. cleanchemlab.com
A specific example of its use in an analytical setting is in a high-performance thin-layer chromatography (HPTLC) assay developed to determine epoxide hydrolase activity. In this method, 3-phenoxypropane-1,2-diol is the diol product formed from the enzymatic hydration of an epoxide substrate, and its concentration is precisely measured. umich.edu This demonstrates its utility in sensitive and reproducible analytical procedures. umich.edu
Table 2: Applications as a Reference Standard
| Application Area | Description | Source(s) |
|---|---|---|
| Pharmaceutical Context | Quality control for the commercial production of Metoprolol. | cleanchemlab.com |
| Regulatory Submissions | Used in analytical packages for Abbreviated New Drug Applications (ANDA). | cleanchemlab.comaquigenbio.com |
| Method Development | Essential for creating new analytical methods for impurity profiling. | cleanchemlab.comaquigenbio.com |
| Method Validation | Used to confirm the reliability and robustness of analytical procedures. | cleanchemlab.comaquigenbio.com |
| Chromatographic Assays | Determined as a product in HPTLC assays for enzyme activity. | umich.edu |
Environmental Chemistry: Biodegradability and Ecological Assessment of Organic Compounds
The study of compounds like this compound is important for the field of environmental chemistry, particularly for assessing the ecological impact of organic compounds released into the environment. solubilityofthings.com Key aspects of this assessment include biodegradability and potential toxicity.
Biodegradability refers to the ability of a substance to be broken down by microorganisms. The molecular structure of this compound, containing a stable aromatic ring and an aliphatic diol side chain, presents an interesting case for environmental degradation studies. Predictive models are often used for an initial assessment of a chemical's environmental fate. Based on at least one computational prediction tool, the related compound 3-phenyl-1,2-propanediol is predicted to be "ready biodegradable". drugbank.com While this prediction is for a structurally similar molecule, it suggests that the aliphatic diol portion of such compounds may be susceptible to microbial action.
The ecological assessment of organic compounds is critical for understanding their persistence, bioaccumulation, and toxicity in ecosystems. solubilityofthings.com The enzymatic transformation of related epoxides to their corresponding diols, such as 3-phenoxypropane-1,2-diol, is a known detoxification pathway in biological systems. umich.edu This metabolic conversion is a key area of study in understanding how organisms process and eliminate such xenobiotic compounds. umich.edu
Table 3: Predicted Environmental and Toxicological Properties for 3-Phenyl-1,2-Propandiol
| Property | Prediction | Source(s) |
|---|---|---|
| Biodegradation | Ready biodegradable | drugbank.com |
| hERG Inhibition (Predictor I) | Weak inhibitor | drugbank.com |
| hERG Inhibition (Predictor II) | Non-inhibitor | drugbank.com |
Note: The data in Table 3 is for the structurally related compound 3-phenyl-1,2-propanediol, as predicted by the admetSAR tool, and serves as an illustrative example for this class of compounds.
Further empirical research is necessary to fully characterize the environmental fate and potential ecological effects of this compound.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The pursuit of more efficient and environmentally benign methods for producing (2S)-3-phenoxypropane-1,2-diol is a paramount objective in contemporary organic synthesis. Current research is actively exploring biocatalytic and chemoenzymatic routes that offer significant advantages over traditional chemical methods.
One promising avenue involves the use of whole-cell biocatalysts. For instance, the yeast Candida viswanathii has been successfully employed for the hydrolysis of phenyl glycidyl (B131873) ether to yield 3-phenoxypropane-1,2-diol. niscpr.res.in This biocatalytic process operates under mild conditions in aqueous media, demonstrating high conversion rates of over 90%. niscpr.res.in The key advantages of this approach include the elimination of the need for cofactors, ease of catalyst availability and isolation, and reduced environmental impact, aligning with the principles of green chemistry. niscpr.res.in
Enzymatic cascade reactions represent another frontier in the sustainable synthesis of chiral diols. uni-duesseldorf.denih.gov These multi-enzyme systems allow for the one-pot synthesis of complex molecules from simple, inexpensive starting materials like benzaldehyde (B42025) and acetaldehyde. nih.govresearchgate.net By coupling the stereoselective carboligation activity of enzymes like benzoylformate decarboxylase with the reductive power of alcohol dehydrogenases, researchers can achieve high yields and excellent stereoselectivity. nih.gov The development of robust, lyophilized whole-cell systems further enhances the practicality of these cascades, enabling high substrate loads and simplifying catalyst handling. smolecule.comacs.org
Future research will likely focus on:
Enzyme discovery and engineering: Screening for novel epoxide hydrolases and alcohol dehydrogenases with enhanced stability, activity, and stereoselectivity. acs.org Directed evolution and protein engineering techniques will be instrumental in tailoring enzymes for specific substrates and reaction conditions. diva-portal.org
Process optimization: Fine-tuning reaction parameters such as solvent systems, pH, temperature, and substrate concentrations to maximize yield and productivity. niscpr.res.in The use of microaqueous solvent systems, for example, has shown potential for achieving remarkably high product concentrations. acs.orgresearchgate.net
Advanced Computational Design for New Catalysts and Transformations
Computational chemistry is poised to play an increasingly vital role in accelerating the discovery and optimization of catalysts for the synthesis of this compound and related compounds. Molecular modeling and simulation techniques offer powerful tools for understanding enzyme mechanisms and designing novel catalysts with desired properties.
Empirical valence-bond (EVB) simulations, for instance, can provide detailed insights into the reaction mechanisms of enzymes like epoxide hydrolases. iucr.org By modeling the energy barriers for different reaction pathways, researchers can rationalize the observed stereoselectivities and guide the design of enzyme variants with improved performance. iucr.org
Future computational efforts will likely concentrate on:
De novo enzyme design: Creating entirely new enzymes with tailored active sites for specific transformations, moving beyond the modification of existing biocatalysts.
High-throughput virtual screening: Utilizing computational methods to rapidly screen large libraries of potential catalysts, including both enzymes and synthetic organocatalysts, for desired reactivity.
Predictive modeling of reaction outcomes: Developing accurate models that can predict the yield, stereoselectivity, and byproduct formation of a given reaction, thereby reducing the need for extensive experimental optimization.
Exploration of Undiscovered Chemical Reactivity Patterns
While this compound is primarily recognized as a key intermediate in the synthesis of β-adrenergic blocking agents, its inherent chemical functionality suggests a broader range of potential transformations. nih.govresearchgate.net The presence of a primary and a secondary alcohol, along with an ether linkage, provides multiple sites for chemical modification.
Future research is expected to delve into:
Selective functionalization: Developing new methods for the selective protection and activation of the primary and secondary hydroxyl groups, enabling the synthesis of a wider array of derivatives.
Novel ring-opening reactions: Investigating the reactivity of the corresponding epoxide, (S)-2-(phenoxymethylene)oxirane, with a diverse range of nucleophiles to access new chemical scaffolds.
Catalytic C-O bond cleavage: Exploring catalytic methods for the selective cleavage of the phenoxy ether bond, which could open up pathways to other valuable chemical intermediates.
Broader Implications in Green Chemistry and Sustainable Technologies
The development of sustainable routes to this compound has implications that extend beyond the pharmaceutical industry. The principles and technologies being advanced in this area contribute to the broader goals of green chemistry and the development of a bio-based economy. uni-duesseldorf.de
The emphasis on biocatalysis and enzymatic cascades promotes the use of renewable resources and reduces reliance on hazardous reagents and solvents. niscpr.res.indokumen.pub The knowledge gained from studying the enzymatic synthesis of this diol can be applied to the production of a wide range of other chiral building blocks and fine chemicals. illinois.eduresearchgate.net
Furthermore, the exploration of this compound's reactivity and potential applications could lead to the development of new, sustainable materials. For example, diols are key components in the synthesis of polyesters and polyurethanes. The use of a bio-derived, chiral diol like this compound could lead to the creation of polymers with novel properties. The conversion of diols from cyclic carbonates, which can be derived from CO2, also presents a green synthetic pathway. mdpi.com
Future research in this domain will likely focus on:
Integration of biorefineries: Developing integrated processes that utilize biomass feedstocks for the production of this compound and other valuable chemicals.
Life cycle assessment: Conducting thorough life cycle assessments of different synthetic routes to quantify their environmental impact and identify areas for improvement.
Exploration of new applications: Investigating the potential of this compound and its derivatives in areas such as agrochemicals, fragrances, and functional materials. smolecule.comsolubilityofthings.com
Q & A
Q. What are the established synthetic routes for (2S)-3-phenoxypropane-1,2-diol, and how can stereoselectivity be ensured?
The primary synthesis involves reacting phenol with 3-chloro-1,2-propanediol under basic conditions . To achieve the (2S)-configuration, enzymatic methods or chiral catalysts are recommended. For example, stereoselective enzymatic synthesis using alcohol dehydrogenases (e.g., LB-ADH) or lyases (e.g., benzaldehyde lyase) has been reported for structurally related diols, suggesting similar strategies could be adapted for this compound .
Q. How can the purity and enantiomeric excess (ee) of this compound be validated?
Use chiral HPLC or capillary electrophoresis with a cyclodextrin-based stationary phase to resolve enantiomers. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., europium complexes) can also confirm stereochemistry . Polarimetry is a supplementary method but requires high ee values (>95%) for reliable results .
Q. What are the recommended storage conditions to maintain compound stability?
Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis. For long-term storage (>1 year), solutions should be kept at -80°C in anhydrous solvents like dimethyl sulfoxide (DMSO) .
Q. What safety protocols are critical when handling this compound?
Use explosion-proof ventilation systems and anti-static equipment to mitigate flammability risks. Personal protective equipment (PPE) including nitrile gloves and chemical goggles is mandatory. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?
The (2S)-configuration enhances substrate selectivity in chiral ligand design. For example, in palladium-catalyzed cross-coupling reactions, the diol’s hydroxyl groups coordinate to metal centers, creating stereodefined active sites. Computational modeling (DFT) can predict binding affinities and transition-state geometries .
Q. What role does this compound play in nonlinear optical (NLO) materials?
When incorporated into bichromophores, this compound acts as a flexible spacer, enabling intramolecular charge transfer (ICT) between donor and acceptor groups. Hyper-Rayleigh scattering (HRS) measurements show second-harmonic generation (SHG) coefficients comparable to urea, making it viable for photonic devices .
Q. How can kinetic resolution be applied to separate this compound from racemic mixtures?
Lipase-catalyzed transesterification (e.g., using CAL-B) selectively acylates the undesired enantiomer. For instance, vinyl acetate as an acyl donor yields a 90% ee of the (2S)-enantiomer after 24 hours at 30°C. Reaction progress must be monitored via GC-MS to optimize yield .
Q. What analytical challenges arise in detecting trace impurities, and how are they resolved?
LC-MS/MS with electrospray ionization (ESI) in positive ion mode detects impurities at ppm levels. For example, residual 3-chloro-1,2-propanediol (a precursor) can be quantified using a C18 column and methanol/water gradient elution. Method validation per ICH Q2(R1) ensures specificity and precision .
Data Contradictions and Validation
- Synthesis Routes : describes a phenol-based synthesis, while suggests enzymatic methods for analogous diols. Researchers should cross-validate yields and ee values between chemical and biocatalytic approaches.
- Safety Classification : lists no hazard classification, but implies flammability risks. Conduct a flash-point test (e.g., using a Pensky-Martens closed-cup tester) to confirm safety protocols .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
